molecular formula C15H24N2O8 B1416394 BocNH-PEG2-CH2COONHS CAS No. 911102-04-0

BocNH-PEG2-CH2COONHS

Cat. No.: B1416394
CAS No.: 911102-04-0
M. Wt: 360.36 g/mol
InChI Key: ZQJVJINORRTODI-UHFFFAOYSA-N
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Description

BocNH-PEG2-CH2COONHS is a useful research compound. Its molecular formula is C15H24N2O8 and its molecular weight is 360.36 g/mol. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Potential Applications

  • Synthesis of Pyrrolidine Derivatives : Research by Pinza and Pifferi (1978) focused on synthesizing esters and amides of 2-oxo- and 2,5-dioxo-delta3-pyrroline-1-acetic acids, which are structurally related to the compound . These compounds are considered for their potential impact on learning and memory processes (Pinza & Pifferi, 1978).

  • Cardiotonic Activity Studies : A study by Mosti et al. (1992) investigated the synthesis of pyridinecarboxylic acids and their esters, including those with structural similarities to the compound of interest. These compounds were evaluated for cardiotonic activity, suggesting potential therapeutic applications (Mosti et al., 1992).

  • Reactions of Alkadienoic Acid Esters : Mukovoz et al. (2015) explored the reactions of 3,4-dihydroxy-6-oxo-2,4-alkadienoic acid esters, which bear resemblance to the compound in focus. These studies help in understanding the chemical behavior and potential applications of such esters (Mukovoz et al., 2015).

  • Synthesis of Rac-Detoxinine : Häusler (1983) described attempts to synthesize 3-oxo esters, including steps like acylation, reduction, and ring-opening, which are relevant to understanding the synthesis and potential transformations of the compound (Häusler, 1983).

  • N-Alkylated Pyrrolidine Diols Synthesis : A study by Martins et al. (2008) on the synthesis of trans-pyrrolidine diols from dioxane-protected dimethyl tartrate provides insights into the synthetic routes and potential applications of pyrrolidine derivatives (Martins et al., 2008).

  • Oxidation of Methyl Esters : Hinkamp and Schäfer (2015) examined the oxidation of methyl esters, leading to various derivatives including pyrrolidinyl esters. This research contributes to understanding the chemical reactions and applications of esters similar to the compound (Hinkamp & Schäfer, 2015).

Mechanism of Action

Target of Action

BocNH-PEG2-CH2COONHS, also known as 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester or t-Boc-N-Amido-PEG2-CH2CO2-NHS ester, is a linear heterobifunctional PEG reagent . Its primary targets are proteins, peptides, and other materials that contain amino or other acid-reactive chemical groups .

Mode of Action

The mode of action of this compound involves its interaction with these targets. The compound contains an amine group and a Boc protected amine . It acts as a crosslinker with a PEG spacer group . Free amines, usually in the form of TFA or HCl salts, can be used to react with carboxyl groups or NHS esters . The Boc protected amine can be regenerated by weak acidic conditions .

Biochemical Pathways

The biochemical pathways affected by this compound are primarily related to protein and peptide modification . The compound’s ability to react with amino or other acid-reactive chemical groups allows it to modify proteins, peptides, and other materials . This modification process can influence various biochemical pathways, particularly those involving the targets’ function and stability.

Pharmacokinetics

It is known that the compound is soluble in water and aqueous buffer, chloroform, methylene chloride, dmf, dmso, and less soluble in alcohol, toluene . . These solubility properties can impact the compound’s absorption, distribution, metabolism, and excretion, and thus its bioavailability.

Result of Action

The molecular and cellular effects of this compound’s action are primarily related to the modification of proteins, peptides, and other materials . Polyethylene glycolation, facilitated by the compound, increases solubility and stability and reduces the immunogenicity of peptides and proteins . It also inhibits nonspecific binding of charged molecules to the modified surface .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the regeneration of the Boc protected amine requires weak acidic conditions . Additionally, the compound’s solubility properties suggest that its action, efficacy, and stability can be influenced by the solvent environment .

Biochemical Analysis

Biochemical Properties

3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester plays a significant role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules. The compound is known to interact with enzymes involved in metabolic pathways, potentially inhibiting or activating them. These interactions can alter the biochemical pathways and affect the overall metabolism of the cell .

Cellular Effects

The effects of 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester on cells are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. The compound can modulate signaling pathways, leading to changes in gene expression and metabolic activities. These changes can result in altered cellular functions and responses .

Molecular Mechanism

At the molecular level, 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester exerts its effects through binding interactions with biomolecules. It can inhibit or activate enzymes, leading to changes in gene expression. The compound’s structure allows it to interact with specific biomolecules, altering their function and activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester change over time. The compound’s stability and degradation can influence its long-term effects on cellular function. Studies have shown that the compound remains stable under certain conditions, but its effects can diminish over time due to degradation .

Dosage Effects in Animal Models

The effects of 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester vary with different dosages in animal models. At lower doses, the compound may have minimal effects, while higher doses can lead to significant changes in cellular function and metabolism. High doses may also result in toxic or adverse effects, highlighting the importance of dosage control in experimental settings .

Metabolic Pathways

3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is involved in various metabolic pathways. It interacts with enzymes and cofactors, influencing metabolic flux and metabolite levels. These interactions can alter the normal metabolic processes, leading to changes in cellular metabolism .

Transport and Distribution

Within cells and tissues, 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is transported and distributed through specific transporters and binding proteins. These interactions affect the compound’s localization and accumulation within the cell, influencing its overall activity and function .

Subcellular Localization

The subcellular localization of 3,6,11-Trioxa-9-azatridecanoic acid, 12,12-dimethyl-10-oxo-, 2,5-dioxo-1-pyrrolidinyl ester is crucial for its activity. The compound may be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localizations can enhance or inhibit its function, depending on the cellular context .

Properties

IUPAC Name

(2,5-dioxopyrrolidin-1-yl) 2-[2-[2-[(2-methylpropan-2-yl)oxycarbonylamino]ethoxy]ethoxy]acetate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H24N2O8/c1-15(2,3)24-14(21)16-6-7-22-8-9-23-10-13(20)25-17-11(18)4-5-12(17)19/h4-10H2,1-3H3,(H,16,21)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQJVJINORRTODI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCCOCCOCC(=O)ON1C(=O)CCC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H24N2O8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

1356229-07-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1356229-07-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID601103784
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

360.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1356229-07-6
Record name Poly(oxy-1,2-ethanediyl), α-[2-[[(1,1-dimethylethoxy)carbonyl]amino]ethyl]-ω-[2-[(2,5-dioxo-1-pyrrolidinyl)oxy]-2-oxoethoxy]-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID601103784
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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